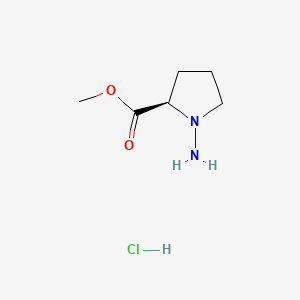![molecular formula C11H20BNO2 B13458656 3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine](/img/structure/B13458656.png)
3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a boron-containing group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine typically involves the reaction of pyrrolidine derivatives with boron-containing reagents. One common method is the reaction of pyrrolidine with tetramethyl-1,3,2-dioxaborolane under specific conditions to form the desired product. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the boron-containing group to other functional groups.
Substitution: The compound can participate in substitution reactions where the boron group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include boronic acids, alcohols, and substituted pyrrolidine derivatives, depending on the type of reaction and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine is used as a building block for the synthesis of more complex molecules. Its boron-containing group makes it valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a precursor to biologically active molecules. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry
In the industrial sector, (3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine is used in the production of materials with specific properties, such as polymers and advanced materials for electronic applications.
Wirkmechanismus
The mechanism of action of (3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine involves its interaction with molecular targets through its boron-containing group. This group can form reversible covalent bonds with nucleophiles, making it useful in various chemical reactions. The pathways involved include the formation of boron-oxygen or boron-nitrogen bonds, which are crucial for its reactivity and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other boron-containing pyrrolidine derivatives and boronic acids. Examples include:
- (3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine
- (3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine
Uniqueness
What sets (3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine apart is its specific structure, which combines the reactivity of the boron-containing group with the stability of the pyrrolidine ring. This unique combination makes it particularly useful in synthetic chemistry and various applications in research and industry.
Eigenschaften
Molekularformel |
C11H20BNO2 |
|---|---|
Molekulargewicht |
209.10 g/mol |
IUPAC-Name |
(3Z)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine |
InChI |
InChI=1S/C11H20BNO2/c1-10(2)11(3,4)15-12(14-10)7-9-5-6-13-8-9/h7,13H,5-6,8H2,1-4H3/b9-7- |
InChI-Schlüssel |
JDWBYMFTHITNIE-CLFYSBASSA-N |
Isomerische SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCNC2 |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-(aminomethyl)-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13458575.png)
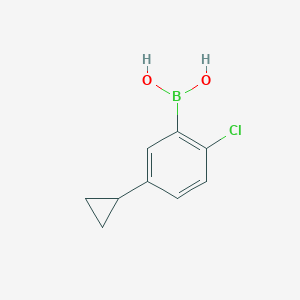
![{Bicyclo[3.1.1]heptan-3-yl}methanol](/img/structure/B13458586.png)
![N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}prop-2-enamide](/img/structure/B13458596.png)
![Ethyl5-chlorofuro[2,3-c]pyridine-2-carboxylate](/img/structure/B13458597.png)
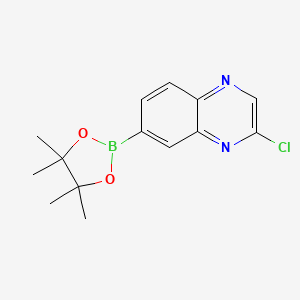
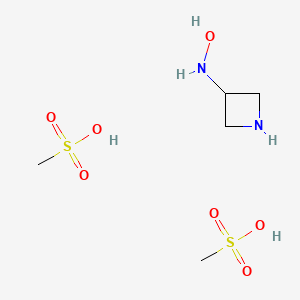

![Potassium trifluoro[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13458609.png)
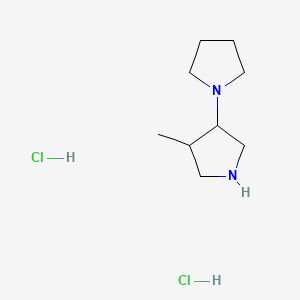
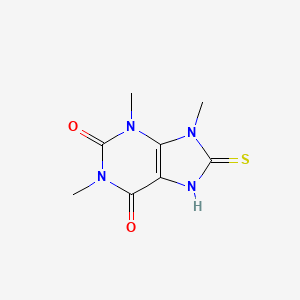
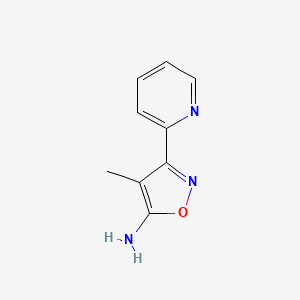
![7-Methyl-6-oxaspiro[3.4]octan-5-one](/img/structure/B13458647.png)
